1-Azidopentane
Overview
Description
Synthesis Analysis
The synthesis of azide-containing compounds like 1-azidopentane can be approached through various routes. One method involves the reduction of azido compounds to amines, offering a flexible alternative for synthesizing amines from readily available azido intermediates (Goh et al., 2014). Additionally, the synthesis of 1,5-Diazido-3-nitrazapentane highlights the use of diazido compounds as precursors in synthesizing azido derivatives through reaction kinetics (Ding Feng, 2011).
Molecular Structure Analysis
The molecular structure of 1-azidopentane and related azido compounds can be characterized by various spectroscopic methods. For example, azido groups contribute significantly to the reactivity and properties of molecules by facilitating click chemistry reactions, which are widely used in synthesizing complex molecular architectures (Tornøe et al., 2002).
Chemical Reactions and Properties
Azido compounds, including 1-azidopentane, participate in diverse chemical reactions. The 1,3-dipolar cycloaddition reaction, commonly known as the click reaction, is a prominent example, enabling the synthesis of 1,2,3-triazoles from azides and alkynes with high regioselectivity and yield (Sitte et al., 2020). Such reactions underscore the chemical properties of azides as versatile reagents in organic synthesis.
Physical Properties Analysis
The physical properties of azido compounds are influenced by their molecular structure, particularly the presence of the azido group. While specific data on 1-azidopentane's physical properties are not detailed in the provided research, azido groups generally affect the solubility, volatility, and stability of the compounds they are part of, making them valuable in various applications, including materials science and drug synthesis.
Chemical Properties Analysis
The chemical properties of azido compounds like 1-azidopentane are characterized by their high reactivity, especially in click chemistry reactions, which enable the construction of diverse molecular structures with wide-ranging applications. The azido group acts as a springboard for various chemical transformations, including nucleophilic substitution reactions and reductions, facilitating the synthesis of a plethora of functionalized molecules (Habimana et al., 1993).
Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentan-1-amine
1-Azidopentane has been utilized in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound of interest in medicinal chemistry. The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, a related compound, provides a scalable route to this amine, demonstrating the versatility of azido compounds in synthetic chemistry (Goh et al., 2014).
Synthesis Reaction Kinetics
The synthesis reaction kinetics of related azido compounds like 1,5-Diazido-3-nitrazapentane have been studied, highlighting the importance of understanding the reaction conditions and kinetics for the effective use of azido compounds in various chemical syntheses (Ding Feng, 2011).
Development of Aromatic Polyesters
1-Azidopentane is instrumental in the development of aromatic polyesters with pendant azido groups. These materials show potential in various applications, including coatings and materials science, due to their thermal cross-linking abilities and the formation of network structures (Nagane et al., 2019).
Application in Ganglionic Blocking Agents
Although not directly related to 1-azidopentane, studies on azido derivatives like pentamethyl-diethyl-3-aza-pentane-1,5-diammonium-dibromide have been conducted in the context of medical research for their potential as ganglionic blocking agents (Lynn et al., 1952).
Inhibitory Effects on Gibberellin Biosynthesis
Azido derivatives have been synthesized for use as inhibitors in gibberellin biosynthesis, demonstrating the role of these compounds in biological and biochemical studies (Hallahan et al., 1988).
Fuel Applications
1-Azidopentane and related compounds have been studied in the context of fuel applications, particularly in diesel engines. Research into blends of diesel and higher alcohols like 1-pentanol, which is structurally similar to 1-azidopentane, explores the potential for alternative fuels and their impact on engine performance and emissions (Yilmaz & Atmanli, 2017).
Polymer Science and Copolymer Synthesis
In polymer science, 1-azidopentane's derivatives are used in the synthesis of block copolymers and in reactions with dienophiles, demonstrating the utility of azido groups in creating novel polymeric materials (Nguyen et al., 1992).
Plasticizing Effects in Energetic Binders
The plasticizing effect of azido compounds like DIANP (1,5-diazido-3-nitrazapentane) on energetic binders in materials science has been explored through molecular dynamic simulations, highlighting the potential of azido derivatives in modifying the mechanical properties of materials (Yang et al., 2015).
HIV-1 Protease Inhibition
Research on compounds like L-735,524, which contains a pentane derivative, demonstrates the relevance of azido compounds in the development of inhibitors for HIV-1 protease, a crucial target in antiretroviral therapy (Vacca et al., 1994).
properties
IUPAC Name |
1-azidopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-2-3-4-5-7-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBJNGBMWHOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180947 | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidopentane | |
CAS RN |
26330-06-3 | |
Record name | 1-Azidopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026330063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azidopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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